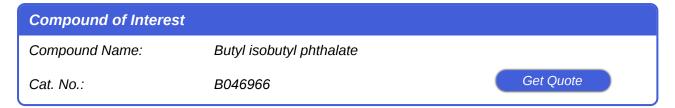


Diisobutyl Phthalate (DIBP): A Comprehensive Toxicological Profile and Health Effects

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl phthalate (DIBP) is a widely used plasticizer and a common environmental contaminant.[1][2] Growing concerns over its potential adverse health effects have prompted extensive toxicological research. This technical guide provides a comprehensive overview of the toxicological profile of DIBP, summarizing its physicochemical properties, toxicokinetics, and health effects, with a focus on reproductive, developmental, and hepatic toxicities. Detailed experimental protocols for key studies are provided, and the known mechanisms of action, including the disruption of critical signaling pathways, are elucidated through diagrams and quantitative data.

Physicochemical Properties

DIBP is a colorless, oily liquid with a faint odor.[3] It is characterized by the following properties:



Property	Value	Reference
Chemical Formula	C16H22O4	[3]
Molar Mass	278.34 g/mol	[3]
Density	1.039 g/mL at 25 °C	[4]
Boiling Point	327 °C	[4]
Melting Point	-64 °C	[4]
Water Solubility	Insoluble	[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

DIBP can be absorbed through oral and dermal routes.[2] Following absorption, it is rapidly metabolized to its primary active metabolite, monoisobutyl phthalate (MIBP).[2] MIBP is then further metabolized and excreted, primarily in the urine.[2] Studies in rats have shown that DIBP and its metabolites are distributed to various tissues, with evidence of placental transfer to the fetus.[2]

Health Effects Reproductive Toxicity

There is robust evidence from animal studies that DIBP is a male reproductive toxicant.[2][5] Exposure, particularly during gestation, can lead to a range of adverse effects on the male reproductive system.

Key Experimental Protocol: In Vivo Assessment of DIBP-Induced Reproductive Toxicity in Rats

- Animal Model: Time-mated Sprague-Dawley rats.
- Dosing Regimen: DIBP is typically administered by oral gavage, dissolved in a vehicle like corn oil. Doses ranging from 100 to 1000 mg/kg/day are often used. Exposure is commonly carried out during a critical window of male reproductive development, such as from gestation day (GD) 14 to 18.[6]



• Endpoints Measured:

- Anogenital Distance (AGD): Measured in male pups on postnatal day (PND) 2. A shorter
 AGD is an indicator of feminization.[7]
- Testicular Testosterone Production: Fetal testes are collected on GD 18 and incubated ex vivo to measure testosterone production.
- Histopathology: Testes are examined for abnormalities such as Leydig cell aggregates and multinucleated germ cells.[4]
- Sperm Parameters: In adult offspring, sperm count, motility, and morphology are assessed.[8]
- Gene Expression Analysis: Testicular tissue is analyzed for changes in the expression of genes involved in steroidogenesis and testicular development.

Quantitative Data on Reproductive Effects of DIBP in Male Rats:

Endpoint	Dose (mg/kg/day)	Effect	Reference
Testicular Testosterone Production	300	Significant reduction	[6]
Anogenital Distance (AGD)	500	Significant reduction	[9]
Leydig Cell Aggregates	7600 ppm (dietary)	Increased incidence	[4]
Multinucleated Germ Cells	3800 ppm (dietary)	Increased incidence	[4]
Epididymal Sperm Counts	1.0% (dietary)	Significantly decreased	[8]

Developmental Toxicity

Foundational & Exploratory





DIBP has also been shown to be a developmental toxicant, causing adverse effects on the developing fetus.[2][5]

Key Experimental Protocol: In Vivo Assessment of DIBP-Induced Developmental Toxicity in Mice

- Animal Model: Pregnant CD-1 mice.[10]
- Dosing Regimen: DIBP is administered by oral gavage at various doses, for instance, 0.1
 μg/kg/day, throughout gestation.[10]
- Endpoints Measured:
 - Fetal and Placental Weight: Measured at a specific gestational day (e.g., GD 18.5).[10]
 - Placental Efficiency: Calculated as the ratio of fetal weight to placental weight.[10]
 - Skeletal and Visceral Malformations: Fetuses are examined for any structural abnormalities.[11]
 - Post-implantation Loss: The number of resorptions and dead fetuses is recorded.[11]

Quantitative Data on Developmental Effects of DIBP:



Endpoint	Dose	Effect	Species	Reference
Placental Weight	0.1 μg/kg/day	Significant increase	Mouse	[10]
Placental Efficiency	0.1 μg/kg/day	Significant reduction	Mouse	[10]
Fetal Weight	500 mg/kg/day	Dose-related decrease	Rat	[11]
Incidence of Resorptions	750 mg/kg/day	Significantly increased	Rat	[11]
Skeletal Malformations	750 mg/kg/day	Significantly increased incidence	Rat	[11]
Undescended Testes	750 mg/kg/day	Significantly elevated incidence	Rat	[11]

Hepatotoxicity

Animal studies have also indicated that DIBP can induce liver toxicity.

Key Experimental Protocol: Assessment of DIBP-Induced Hepatotoxicity in Rats

- Animal Model: Wistar rats.
- Dosing Regimen: DIBP is administered orally, for example, at a dose of 500 mg/kg body weight for a sub-chronic duration.[12]
- Endpoints Measured:
 - Liver Weight: The absolute and relative liver weights are determined.[12]
 - Serum Liver Enzymes: Levels of alanine transaminase (ALT) and aspartate transaminase
 (AST) are measured in the serum.[12]



 Histopathology: Liver tissue is examined for pathological changes such as hyperplasia, cytoplasmic alterations, and inflammation.[13]

Quantitative Data on Hepatotoxic Effects of DIBP in Rats:

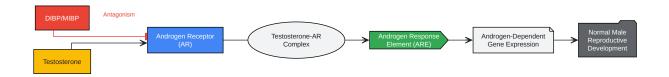
Endpoint	Dose	Effect	Reference
Relative Liver Weight	500 mg/kg (DBP)	Significant increase	[12]
Serum ALT Levels	500 mg/kg (DBP)	Significant elevation	[12]
Serum AST Levels	500 mg/kg (DBP)	Significant elevation	[12]

Mechanisms of Toxicity

The toxicity of DIBP is believed to be mediated through multiple mechanisms, primarily involving the disruption of endocrine signaling pathways.

Disruption of Androgen Receptor Signaling

DIBP and its metabolite MIBP can act as antagonists to the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone. This anti-androgenic activity is a key mechanism underlying its male reproductive toxicity.



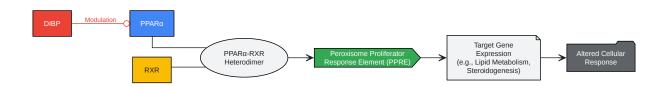
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DIBP's antagonistic effect on the Androgen Receptor signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling



DIBP has been shown to affect the expression of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, in the testis.[7] PPARs are nuclear receptors that play a crucial role in lipid metabolism and steroidogenesis. DIBP's interaction with the PPAR signaling pathway may contribute to its reproductive and metabolic effects.



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DIBP's modulation of the PPARα signaling pathway.

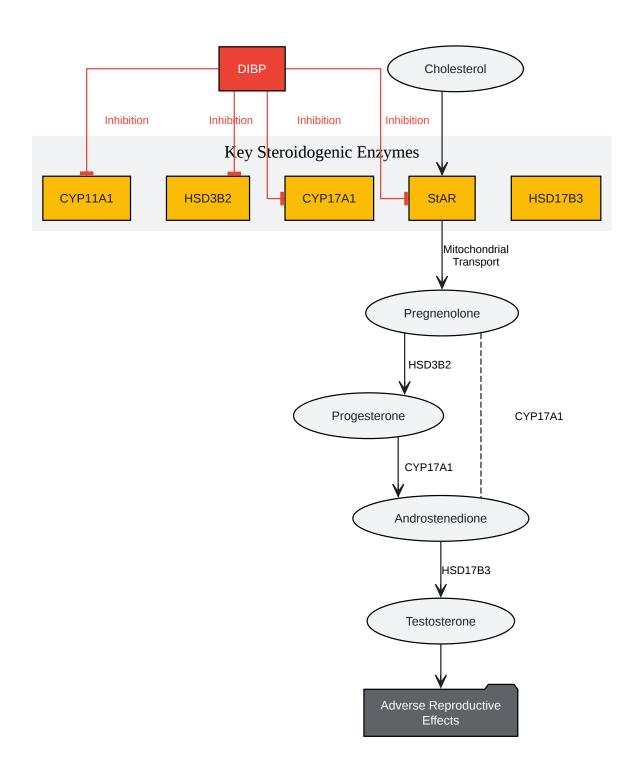
Disruption of Steroidogenesis

A primary mechanism of DIBP-induced reproductive toxicity is the disruption of steroidogenesis, the process of hormone synthesis. DIBP has been shown to downregulate the expression of several key genes involved in the testosterone biosynthesis pathway in fetal Leydig cells.

Key Experimental Protocol: In Vitro Assessment of DIBP on Steroidogenesis

- Cell Line: Human choriocarcinoma (H295R) cells are a common in vitro model for studying steroidogenesis.[14]
- Treatment: Cells are exposed to varying concentrations of DIBP and its metabolite MIBP.[14]
- Hormone Analysis: The levels of steroid hormones (e.g., testosterone, progesterone) in the cell culture medium are quantified using methods like ELISA or LC-MS/MS.[14]
- Gene and Protein Expression: The expression of key steroidogenic enzymes and regulatory proteins (e.g., StAR, CYP11A1, CYP17A1, HSD3B2) is measured using qPCR and Western blotting.[14][15]





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DIBP's disruption of the steroidogenesis pathway.



Conclusion

Diisobutyl phthalate is a reproductive and developmental toxicant with the potential to cause hepatotoxicity. Its mechanisms of action are primarily centered on the disruption of endocrine signaling, including antagonism of the androgen receptor, modulation of PPAR signaling, and inhibition of steroidogenesis. The provided experimental protocols and quantitative data offer a framework for researchers and professionals in drug development to further investigate the toxicological properties of DIBP and to develop strategies to mitigate its potential risks to human health. Further research is warranted to fully elucidate the complex molecular pathways affected by DIBP and to translate findings from animal models to human health risk assessment.

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